

Ethyl 2-amino-4-methylthiazole-5-carboxylate molecular weight and formula

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Compound of Interest

Compound Name: Ethyl 2-amino-4-methylthiazole-5-carboxylate

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An In-Depth Technical Guide to **Ethyl 2-amino-4-methylthiazole-5-carboxylate**: Synthesis, Properties, and Applications

Introduction: The Versatility of a Core Heterocyclic Scaffold

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a multifunctional heterocyclic compound that has garnered significant attention within the scientific community. Its unique thiazole ring structure, adorned with amino and ethyl carboxylate functional groups, renders it a highly versatile and valuable building block in both pharmaceutical and agricultural chemistry.^[1] This guide offers a comprehensive overview of its fundamental properties, synthesis methodologies, and critical applications, providing researchers and drug development professionals with a technical resource grounded in established scientific literature. The compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including antimicrobial, anti-inflammatory, and antineoplastic agents.^{[1][2]} Its structural attributes facilitate further chemical modifications, making it an ideal scaffold for developing novel therapeutic agents and advanced agrochemicals.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties of **Ethyl 2-**

amino-4-methylthiazole-5-carboxylate are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[1][3][4]
Molecular Weight	186.23 g/mol	[1][4][5][6]
CAS Number	7210-76-6	[1][3][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	176-180 °C	[4][7]
Synonyms	2-Amino-4-methyl-5-thiazolecarboxylic acid ethyl ester	[1]

Synthesis Methodologies: A Shift Towards Efficiency

The synthesis of **Ethyl 2-amino-4-methylthiazole-5-carboxylate** is a critical process, with modern advancements focusing on improving yield, simplifying procedures, and reducing environmental impact.

Conventional Two-Step Synthesis

Historically, the synthesis of this thiazole derivative involved a two-step process. This method begins with the bromination of ethyl acetoacetate using a brominating agent like N-bromosuccinimide (NBS) to form an ethyl 2-bromo-3-oxobutanoate intermediate. This intermediate is then reacted with thiourea to yield the final product. However, this conventional approach is often hampered by tedious work-up procedures and low overall yields, sometimes as low as 11%.^[2]

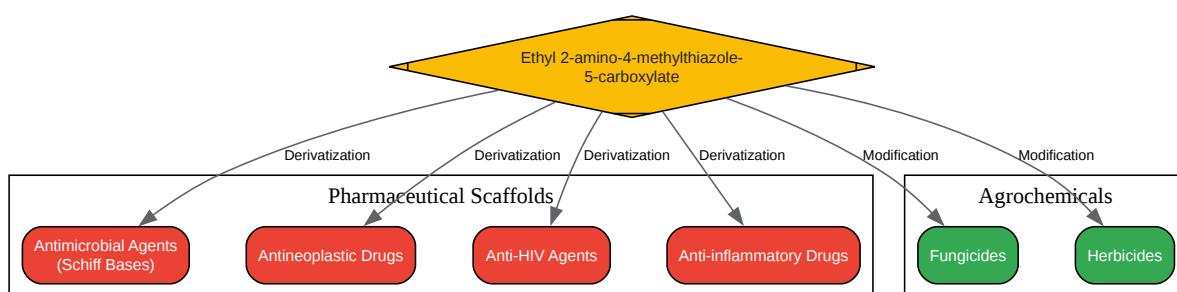
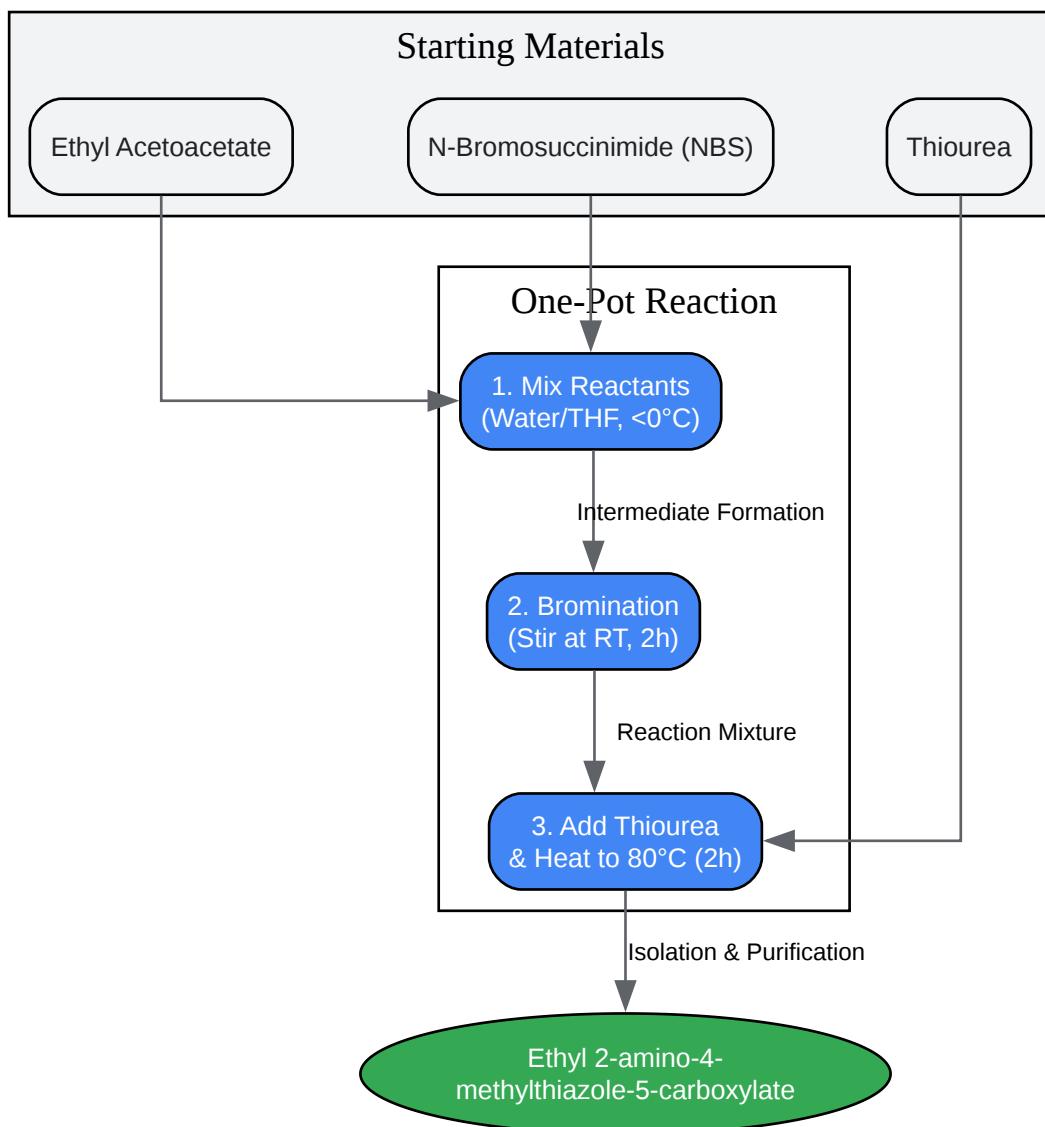
Modern One-Pot Synthesis Protocol

To overcome the limitations of the two-step method, more efficient one-pot procedures have been developed. These methods combine the bromination and cyclization reactions into a

single, streamlined process, significantly improving yield and simplifying the workflow.[\[2\]](#)[\[8\]](#)

This protocol is adapted from a reported efficient synthesis method.[\[2\]](#)

- Reaction Setup: In a reaction vessel, combine ethyl acetoacetate (1.0 eq), water (approx. 7.7 mL/g of ethyl acetoacetate), and tetrahydrofuran (THF, approx. 3.1 mL/g of ethyl acetoacetate).
- Bromination: Cool the mixture to below 0°C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the mixture.
- Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) using thin-layer chromatography (TLC).
- Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.
- Heating: Heat the mixture to 80°C and maintain this temperature for 2 hours to facilitate the cyclization reaction.
- Work-up and Isolation: After the reaction is complete, cool the mixture. The product can then be isolated and purified through standard techniques such as filtration and recrystallization. This one-pot method provides a much higher yield compared to the traditional two-step synthesis.[\[2\]](#)



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